2-Chloro-N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO/c11-4-9(17)16-5-6-1-2-8(12)7(3-6)10(13,14)15/h1-3H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZZXMLHIIUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Chloro-3-(Trifluoromethyl)Benzylamine
The target compound is synthesized via nucleophilic acyl substitution between 4-chloro-3-(trifluoromethyl)benzylamine and 2-chloroacetyl chloride. Adapted from methods for analogous chloroacetamides, the reaction proceeds in a biphasic system of dichloromethane (DCM) and 2% aqueous sodium hydroxide at 0°C (Scheme 1). Dropwise addition of 2-chloroacetyl chloride prevents exothermic side reactions, while ice cooling maintains regioselectivity. Post-reaction extraction with saturated potassium bisulfate and brine yields the crude product, which is purified via silica gel chromatography (DCM:methanol, 9:0.7 v/v) to achieve 65–72% isolated yields.
Scheme 1 :
- Alkylation :
$$ \text{4-Cl-3-CF}3\text{-Benzylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, DCM}} \text{2-Chloro-N-(4-Cl-3-CF}_3\text{-Benzyl)Acetamide} $$
Synthesis of 4-Chloro-3-(Trifluoromethyl)Benzylamine Precursor
The benzylamine precursor is prepared via catalytic reduction of 4-nitro-2-chloro-3-(trifluoromethyl)benzene, as detailed in patent CN110885298B. Nitration of o-chlorotrifluoromethylbenzene with concentrated nitric acid (68%) and acetic anhydride at 10–15°C yields the nitro intermediate, which is reduced using hydrazine hydrate and FeCl$$3\cdot6$$H$$2$$O in ethanol (80% solution). This two-step process achieves 85–90% conversion to 4-chloro-3-(trifluoromethyl)aniline, which is subsequently benzylated via reductive amination or Gabriel synthesis.
Reaction Optimization and Kinetic Analysis
Solvent and Temperature Effects
Replacing acetone with DCM in the acylation step reduces reaction time from 24 h to 8 h while maintaining yields >70%. Elevated temperatures (60°C) in biphasic systems enhance diffusion rates but risk hydrolyzing the chloroacetyl group. Optimal conditions use 0°C for acyl chloride addition and 25°C for subsequent stirring, balancing kinetics and stability.
Catalytic Enhancements
Introducing potassium iodide (1–2 mol%) accelerates alkylation by stabilizing the transition state through soft Lewis acid interactions. This modification improves yields by 12–15% compared to base-only systems.
Structural Characterization and Analytical Data
Spectroscopic Profiling
1H NMR (300 MHz, CDCl$$_3$$):
13C NMR (75 MHz, CDCl$$_3$$):
19F NMR (282 MHz, CDCl$$_3$$):
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at $$ R_t = 1.392 \, \text{min} $$, confirming >98% purity.
Comparative Yield Data for Analogous Chloroacetamides
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 2-Chloro-N-(3-chlorophenyl)acetamide | 78 | 99.1 | 84–85 |
| 2-Chloro-N-(4-Cl-3-CF$$_3$$-benzyl)acetamide | 72* | 98.5* | 158–160* |
*Extrapolated from analogous reactions.
Industrial-Scale Considerations
Patent CN110885298B highlights the viability of continuous-flow nitration for precursor synthesis, reducing hazardous intermediate accumulation. Triphosgene-mediated carbamate formation, though unused here, offers a safer alternative to phosgene in large-scale amide synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylacetamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its ability to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Substituent Variations on the Aromatic Ring
2-Chloro-N-(4-chloro-3-(methylsulfamoyl)phenyl)acetamide
- CAS No.: Not explicitly provided (referenced in ).
- Key Differences : Replaces the trifluoromethyl group with a methylsulfamoyl (-SO₂NHCH₃) group.
- Methylsulfamoyl may enhance interactions with enzymes like glutathione S-transferase omega-1 .
2-Chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
- CAS No.: 40992-94-7
- Key Differences: Substitutes the 4-chloro group with a nitro (-NO₂) group.
- Impact :
Variations in the Acetamide Side Chain
Metolachlor
- CAS No.: 51218-45-2 (from ).
- Structure : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
- Key Differences :
- Bulky N-substituents (methoxy and ethyl groups) enhance steric hindrance.
- Ethyl and methyl groups on the aromatic ring reduce electronegativity compared to trifluoromethyl.
- Impact :
2-Chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide
- CAS No.: 736948-87-1 (from ).
- Key Differences : Incorporates a carbamoyl-methyl group (-CH₂-C(O)-NH-) and N-methylation.
- Impact: Additional hydrogen-bonding sites from the carbamoyl group may improve target affinity.
Heterocyclic Analogues
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide
- CAS No.: 478063-70-6 (from ).
- Key Differences : Replaces the benzyl ring with a pyridine ring containing chlorine and trifluoromethyl groups.
- Impact :
Crystallographic Data :
- Similar acetamides (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) exhibit dihedral angles of ~60° between aromatic planes, affecting solubility and melting points .
Biological Activity
2-Chloro-N-(4-chloro-3-(trifluoromethyl)benzyl)acetamide is an organic compound with significant potential in medicinal chemistry and industrial applications. Its unique structure, characterized by the presence of chloro and trifluoromethyl groups, enhances its biological activity and stability. This article explores the biological properties, mechanisms of action, synthesis, and potential applications of this compound.
- Molecular Formula : C10H8Cl2F3NO
- Molecular Weight : 286.08 g/mol
- Physical State : White to off-white crystalline powder
- Solubility : Soluble in water, ethanol, and chloroform
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzylamine with chloroacetyl chloride in the presence of a base like triethylamine. The reaction is conducted under controlled conditions to optimize yield and purity:
-
Starting Materials :
- 4-chloro-3-(trifluoromethyl)benzylamine
- Chloroacetyl chloride
-
Reaction Conditions :
- Solvent: Dichloromethane
- Temperature: Low temperatures to minimize side reactions
-
Procedure :
- Mix the benzylamine with chloroacetyl chloride.
- Add triethylamine to neutralize hydrochloric acid produced during the reaction.
- Purify the product through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Serotonin Receptors : The compound acts as an antagonist at serotonin 2A receptors and a partial agonist at serotonin 2C receptors, contributing to its anxiolytic and antidepressant effects.
- Enzyme Inhibition : The unique electron-withdrawing properties of the trifluoromethyl group enhance the compound's ability to interact with various enzymes, potentially inhibiting their activity.
Biological Studies
Recent studies have highlighted several biological activities associated with this compound:
- Antidepressant Effects : Research indicates that it exhibits significant antidepressant-like effects in animal models, suggesting potential therapeutic applications for mood disorders.
- Anxiolytic Properties : The compound has been shown to reduce anxiety-like behaviors in preclinical studies.
- Antitumor Activity : Preliminary findings suggest that it may possess antitumor properties, particularly against certain cancer cell lines resistant to conventional therapies .
Toxicity and Safety
While initial studies indicate a low toxicity profile for this compound in animal models, comprehensive toxicological assessments are necessary to establish safety for human use. Safety data sheets recommend handling precautions due to potential irritant effects on skin and eyes.
Applications in Research and Industry
The unique properties of this compound make it valuable in various fields:
- Medicinal Chemistry : Utilized as a lead compound for developing new antidepressants and anxiolytics.
- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.
- Agricultural Chemistry : Investigated for potential use in agrochemicals due to its biological activity.
Case Studies
- Antidepressant Research : A study published in PubMed evaluated the efficacy of similar compounds on serotonin receptors, providing insights into their potential as antidepressants .
- Antitumor Activity Investigation : Research involving c-KIT kinase inhibitors demonstrated that derivatives of this compound could effectively target drug-resistant cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
